molecular formula C19H22ClN5O2 B5996271 3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one

3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B5996271
M. Wt: 387.9 g/mol
InChI Key: YRCOJRNATLAZQM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpiperazinyl group, and a pyrazolo[1,5-a]pyrimidinone core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the methylpiperazinyl group: This step often involves nucleophilic substitution reactions using suitable piperazine derivatives.

    Final modifications: Additional steps may include oxidation or reduction reactions to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heterocyclic moieties.

Scientific Research Applications

3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. This compound is known to:

    Bind to specific receptors: It may interact with receptors such as G-protein coupled receptors (GPCRs) or ion channels.

    Modulate enzyme activity: It can inhibit or activate enzymes involved in various biochemical pathways.

    Affect cellular signaling: It influences signaling pathways that regulate cell growth, differentiation, and apoptosis.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-23-6-8-24(9-7-23)17(26)10-14-12-25-18(22-19(14)27)16(11-21-25)13-2-4-15(20)5-3-13/h2-5,11,14H,6-10,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCOJRNATLAZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2CN3C(=C(C=N3)C4=CC=C(C=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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